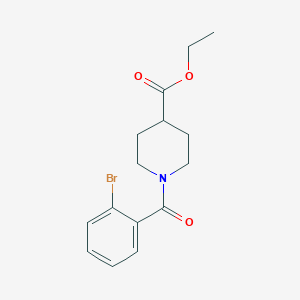

![molecular formula C14H21N7O2S B5502825 N,N-二甲基-4-[6-(3-甲基-1H-吡唑-1-基)-3-嘧啶并吡嗪基]-1-哌嗪磺酰胺](/img/structure/B5502825.png)

N,N-二甲基-4-[6-(3-甲基-1H-吡唑-1-基)-3-嘧啶并吡嗪基]-1-哌嗪磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to N,N-dimethyl-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinesulfonamide involves accessible pathways for creating novel derivatives. These pathways include the formation of compounds with pyrazolyl-pyridazine moiety combined with other heterocyclic rings, indicating a variety of synthetic approaches and the versatility of the core structure in generating new chemical entities with potential biological activities (Yengoyan et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds showcases crystalline formations, with specific cell constants and geometrical configurations, highlighting the compounds' structural diversity. The analysis includes direct methods and refinement of structures to obtain detailed insights into their molecular framework (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

Research has explored the chemical reactions and properties of related compounds, such as their antiproliferative activity against human cancer cell lines, indicating their potential in medical research beyond the scope of this analysis. The compounds exhibit varied activities based on their molecular structure, demonstrating the importance of chemical properties in determining their biological effects (Mallesha et al., 2012).

科学研究应用

合成与生物活性

N,N-二甲基-4-[6-(3-甲基-1H-吡唑-1-基)-3-嘧啶并吡嗪基]-1-哌嗪磺酰胺是一种化合物,在各种科学研究中对其在药物化学和生物学研究中的潜在应用进行了探索。该化合物已参与合成具有潜在抗菌、抗真菌和抗增殖活性的新衍生物。

抗菌和抗真菌活性:带有苯磺酰胺部分的新吡唑啉和吡唑衍生物的合成显示出对革兰氏阴性菌、革兰氏阳性菌和酵母样真菌的抗菌活性。这些发现表明在开发新的抗菌剂中的潜在应用 (Hassan, 2013).

抗癌活性:2-甲基-3-(2-哌嗪-1-基-乙基)-吡啶并[1,2-a]嘧啶-4-酮衍生物对人癌细胞系的合成和体外抗增殖活性的研究表明了潜在的抗癌特性。某些化合物表现出显着的活性,突出了该化合物在癌症研究中的相关性 (Mallesha 等,2012).

生物膜抑制:已经合成了一种新型的双(吡唑-苯并呋喃)杂化物,其中带有哌嗪连接基,并对其抗菌功效和生物膜抑制活性进行了测试。这些研究显示出对各种细菌菌株的有效活性,表明该化合物在解决细菌耐药性和生物膜相关问题中的用途 (Mekky & Sanad, 2020).

酶抑制和分子对接研究:该化合物已参与分子对接研究,以预测其作为环氧合酶 (COX-2) 等酶的潜在抑制剂的能力。此类研究提供了对该化合物治疗潜力的见解,并指导了新药的设计 (Hassan, 2014).

作用机制

The mechanism of action of these ligands is related to their catalytic properties. For instance, copper (II)-based complexes showed better reaction rates than those based on other metals, which is attributed to the active catalytic site of the catecholase enzyme having two active sites from the existence of copper (II) ions .

未来方向

属性

IUPAC Name |

N,N-dimethyl-4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N7O2S/c1-12-6-7-21(17-12)14-5-4-13(15-16-14)19-8-10-20(11-9-19)24(22,23)18(2)3/h4-7H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRRJTFSURQLNNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-benzyl-9-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5502744.png)

![N-({1-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5502758.png)

![N-cyclobutyl-2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide](/img/structure/B5502761.png)

![5-(2-chlorophenyl)-N-{(3R*,4S*)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-2-furamide](/img/structure/B5502778.png)

![(1S*,5R*)-6-{5-[(methylthio)methyl]-2-furoyl}-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5502793.png)

![2-(1,3-benzothiazol-2-yl)-4-[1-(cyclopropylamino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5502803.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5502815.png)

![3-methyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5502821.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5502831.png)

![2-chloro-N-{[(2-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5502848.png)